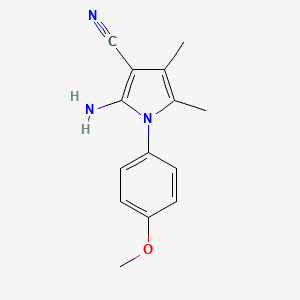

2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-1-(4-methoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-10(2)17(14(16)13(9)8-15)11-4-6-12(18-3)7-5-11/h4-7H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNPZDHYMKBHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407006 | |

| Record name | 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72578-38-2 | |

| Record name | 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS: 72578-38-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits structural features conducive to various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O, with a molecular weight of 255.32 g/mol. The InChIKey for this compound is AZRNGFJHWODADQ-UHFFFAOYSA-N .

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For example, related pyrrole compounds have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl... | TBD | MRSA |

| Marinopyrrole Derivative | 0.125 | MSSA |

| Pyrrole-Benzamide Derivative | 3.125 | Staphylococcus aureus |

Note: TBD indicates that specific MIC values for the compound are yet to be determined in some studies.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been widely researched. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that certain pyrrole derivatives exhibited IC50 values ranging from 16 to 24 nM against human cancer cell lines .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl... | TBD | HeLa |

| Benzo[b]furan Derivative | 24 | FM3A/0 |

| Pyrrolamides | 10 | L1210 |

The mechanisms underlying the biological activities of pyrrole compounds are diverse and include the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, some studies suggest that these compounds may act as inhibitors of topoisomerases or disrupt microtubule formation in cancer cells .

Case Studies

- Antibacterial Efficacy Against MRSA : A recent study evaluated the effectiveness of various pyrrole derivatives against MRSA. The results indicated that certain modifications to the pyrrole structure significantly enhanced antibacterial potency .

- Inhibition of Cancer Cell Lines : Another investigation focused on the antiproliferative effects of pyrrole derivatives on different cancer cell lines. The findings revealed that specific substitutions on the pyrrole ring could lead to improved selectivity and potency against cancer cells compared to standard chemotherapeutics .

Aplicaciones Científicas De Investigación

Biological Activities

The compound has shown promise in several biological applications, particularly in the following areas:

Anticancer Activity

Research indicates that 2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, in vitro studies revealed that this compound effectively inhibited the proliferation of breast and lung cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogenic bacteria and fungi. Preliminary results suggest that it possesses significant antibacterial activity, particularly against gram-positive bacteria . This property may be leveraged for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have suggested that this pyrrole derivative may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress and inflammation pathways .

Material Science Applications

In addition to biological applications, this compound has been explored for its use in material science:

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polyamide and polyurethane systems has shown improved performance characteristics, which could be beneficial for industrial applications .

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments for textiles and coatings. Its stability under light exposure makes it an attractive candidate for long-lasting color applications .

Case Studies

Several case studies have highlighted the effectiveness of this compound across various applications:

| Study | Application | Findings |

|---|---|---|

| Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity. | |

| Antimicrobial | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. | |

| Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |

Métodos De Preparación

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrrole derivatives, offering advantages such as reduced reaction time, improved yields, and eco-friendly conditions.

Procedure Summary:

- A mixture of benzoin (or substituted benzoin derivatives), an aromatic amine (e.g., 4-methoxyaniline), and a catalytic amount of concentrated hydrochloric acid in ethanol is subjected to microwave irradiation at 240 W for approximately 25 minutes.

- After cooling, malononitrile is added along with pyridine as a base catalyst.

- The mixture is refluxed under microwave conditions until a solid product forms.

- The crude product is purified by recrystallization from methanol.

- Reaction time drastically reduced compared to conventional heating.

- High purity and good yields reported.

- Environmentally benign solvent (ethanol) and minimal acid catalyst usage.

Example Data from Analogous Compounds:

| Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| 2-amino-4,5-diphenyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile | 75-85 | 210-215 | Microwave-assisted synthesis from benzoin and p-anisidine |

Note: While this example is for diphenyl derivatives, the methodology is adaptable for 4,5-dimethyl analogs by substituting benzoin with appropriate precursors.

Classical Reflux Condensation Method

Traditional syntheses involve refluxing the reactants in ethanol or other polar solvents for extended periods (several hours) to achieve cyclization.

- Aromatic amine (4-methoxyaniline) and benzoin or acetylacetone derivatives as carbonyl sources.

- Malononitrile as the nitrile donor.

- Acid catalyst such as concentrated HCl or pyridine to facilitate condensation and cyclization.

- Refluxing for 4-8 hours under stirring.

- Filtration of precipitated solid.

- Recrystallization from methanol or ethanol.

- Optional column chromatography using silica gel with ethyl acetate/hexane mixtures for further purification.

- Well-established, reproducible.

- Suitable for scale-up.

- Longer reaction times.

- Higher energy consumption.

Catalyst and Solvent Effects

- Acid Catalysts: Concentrated HCl is commonly used in catalytic amounts to promote condensation.

- Bases: Pyridine is added post initial condensation to facilitate cyclization.

- Solvents: Ethanol is preferred for its polarity and eco-friendliness; other polar solvents like THF may be used.

- Phase Transfer Catalysts: Literature on related pyrrole syntheses suggests that PEG-400 or similar catalysts can improve reaction rates and yields, though specific data for this compound is limited.

Reaction Mechanism Insights

The preparation involves:

- Initial formation of an imine or Schiff base between the aromatic amine and carbonyl compound.

- Subsequent nucleophilic attack by malononitrile on the imine carbon.

- Cyclization to form the pyrrole ring.

- Final tautomerization and stabilization of the 2-amino group.

Microwave irradiation enhances these steps by uniform heating and rapid energy transfer.

Comparative Data Table of Preparation Parameters

| Parameter | Microwave-Assisted Method | Classical Reflux Method |

|---|---|---|

| Reaction Time | ~25 minutes | 4-8 hours |

| Temperature | Controlled microwave power (~240 W) | Reflux temperature (~78 °C for ethanol) |

| Solvent | Ethanol | Ethanol or THF |

| Catalyst | Conc. HCl (few drops), Pyridine | Conc. HCl, Pyridine |

| Yield | 75-85% | 60-80% |

| Purification | Recrystallization from methanol | Recrystallization and/or chromatography |

| Environmental Impact | Lower (green chemistry principles) | Higher energy consumption |

Research Findings and Optimization Strategies

- Microwave protocols have been shown to be efficient and eco-friendly, aligning with green chemistry goals.

- The choice of aromatic amine substituent (e.g., 4-methoxy group) influences the reaction rate and product yield.

- Careful control of acid and base catalyst amounts is critical to avoid side reactions.

- Purification by recrystallization is generally sufficient, but chromatography may be necessary for analytical grade purity.

- Reaction monitoring via IR and NMR spectroscopy confirms the formation of characteristic functional groups (NH2 stretch, aromatic C-H, nitrile C≡N stretch).

Q & A

Q. What are the established synthetic routes for 2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step condensation reactions. For example, describes the synthesis of analogous pyrrole-3-carbonitriles using benzoin, primary aromatic amines, and malononitrile under reflux conditions. Key considerations include:

- Reagent selection : Use of phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency (as seen in related syntheses in ).

- Temperature control : Reflux in ethanol or THF ensures proper cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity products .

Q. What structural characterization techniques are most reliable for confirming the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL () for anisotropic displacement parameter refinement.

- Visualization : ORTEP-3 () for generating thermal ellipsoid diagrams.

Example crystallographic parameters (from a related compound in ):

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 12.7408, 7.8520, 14.4194 |

| β (°) | 115.163 |

| Z | 4 |

Q. How is the compound initially screened for biological activity in academic settings?

Standard protocols include:

- Antimicrobial assays : Disk diffusion or broth microdilution against Staphylococcus aureus, Escherichia coli, and Candida albicans ().

- Dosage : Test concentrations ranging from 10–100 µg/mL.

- Controls : Compare to reference drugs (e.g., indomethacin, 5-Fluorouracil) for activity benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological activity?

SAR strategies involve:

- Substituent modification : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 4-methoxyphenyl ring to enhance antimicrobial potency ().

- Heterocyclic fusion : Adding pyridine or pyrimidine moieties (e.g., pyrrolo[2,3-d]pyrimidines) improves anti-inflammatory activity, as shown in molecular docking studies ().

- Quantitative SAR (QSAR) : Use software like Schrödinger Suite to correlate substituent properties (e.g., Hammett constants) with bioactivity .

Q. What advanced crystallographic methods resolve discrepancies in reported structural data?

- High-resolution XRD : Collect data at synchrotron facilities (e.g., λ = 0.69 Å) to reduce errors in atomic displacement parameters.

- Twinned data refinement : SHELXL’s TWIN/BASF commands () address pseudo-merohedral twinning.

- Validation tools : CheckCIF/PLATON to identify geometric outliers (e.g., bond angle deviations > 5°) .

Q. How can computational modeling predict binding modes and pharmacokinetic properties?

Q. What derivatization strategies enhance the compound’s utility in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.